Positional Isomerism Dramatically Shifts In Vitro ATX Inhibitory Potency: 2‑yl vs 3‑yl Attachment
In a biochemical autotaxin (ATX) inhibition assay, the 2‑yl‑substituted aminopropanoate ester (the core scaffold of the target compound) demonstrated an IC50 of 6.4 nM, whereas the corresponding 3‑yl isomer was inactive at concentrations up to 10 µM, representing a >1,500‑fold potency window. The assay employed recombinant human ATX and a fluorogenic substrate in a 384‑well format with 10 nM enzyme [1]. The 2‑yl connectivity is therefore critical for engaging the ATX active site.
| Evidence Dimension | ATX enzyme inhibition IC50 |
|---|---|
| Target Compound Data | 6.4 nM (for the 2‑yl aminopropanoate ester scaffold) |
| Comparator Or Baseline | 3‑yl aminopropanoate ester isomer: IC50 > 10,000 nM |
| Quantified Difference | >1,500‑fold improvement in potency |
| Conditions | Recombinant human ATX, fluorogenic substrate, 384‑well plate, 10 nM enzyme concentration |
Why This Matters
Selecting the 2‑yl isomer over the 3‑yl isomer directly enables detection of low‑nanomolar ATX inhibition that would be completely missed by the alternative regioisomer, preventing false negative conclusions in lead‑finding campaigns.
- [1] U.S. Patent US20230390274A1 (and US11345702B2), Table 1.33: Compound A‑32 and A‑33 IC50 values on ATX. View Source
